N-(4-fluorophenyl)-N-(methylsulfonyl)alanine N-(4-fluorophenyl)-N-(methylsulfonyl)alanine
Brand Name: Vulcanchem
CAS No.: 1008066-93-0
VCID: VC7105327
InChI: InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)
SMILES: CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C
Molecular Formula: C10H12FNO4S
Molecular Weight: 261.27

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine

CAS No.: 1008066-93-0

Cat. No.: VC7105327

Molecular Formula: C10H12FNO4S

Molecular Weight: 261.27

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine - 1008066-93-0

Specification

CAS No. 1008066-93-0
Molecular Formula C10H12FNO4S
Molecular Weight 261.27
IUPAC Name 2-(4-fluoro-N-methylsulfonylanilino)propanoic acid
Standard InChI InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)
Standard InChI Key OYKQXERXKOJUFQ-UHFFFAOYSA-N
SMILES CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine features a central alanine core modified at the amino group by a 4-fluorophenyl ring and a methylsulfonyl group. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets . The methylsulfonyl group enhances stability and participates in hydrogen bonding, critical for enzyme inhibition .

Table 1: Key Molecular Properties

PropertyValue
CAS No.1008066-93-0
Molecular FormulaC₁₀H₁₂FNO₄S
Molecular Weight261.27 g/mol
IUPAC Name2-(4-Fluoro-N-methylsulfonylanilino)propanoic acid
SMILESCC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C
InChIKeyOYKQXERXKOJUFQ-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Fluorination: Introduction of the fluorine atom to the phenyl ring via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor .

  • Sulfonylation: Reaction of alanine with methylsulfonyl chloride under basic conditions to form the sulfonamide bond.

  • Coupling: Attachment of the fluorophenyl group using palladium-catalyzed cross-coupling reactions, as demonstrated in analogous fluorinated phenylalanine syntheses .

Optimal reaction conditions (e.g., anhydrous solvents, 0–5°C for sulfonylation) ensure yields exceeding 70%. Industrial-scale production employs continuous flow reactors to enhance efficiency.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct peaks for the methylsulfonyl group (δ 3.1 ppm) and fluorophenyl protons (δ 7.2–7.4 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 261.27.

  • X-ray Crystallography: Resolves the planar sulfonamide group and dihedral angle (85°) between the phenyl ring and alanine backbone .

Chemical Reactivity and Stability

Reaction Mechanisms

The compound undergoes three primary reactions:

  • Nucleophilic Substitution: The sulfonyl group acts as a leaving site in alkaline conditions, enabling peptide bond formation.

  • Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to the meta position of the phenyl ring .

  • Hydrolysis: The ester moiety in derivatives like methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate hydrolyzes to the carboxylic acid under acidic conditions.

Stability Profile

  • Thermal Stability: Decomposes at 230°C, with the sulfonamide bond breaking preferentially.

  • Photostability: UV exposure (254 nm) induces racemization at the alanine chiral center .

Biochemical Applications

Protease Inhibition

N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine derivatives exhibit potent inhibition of cysteine proteases like calpain (IC₅₀ = 12 nM) and cathepsin B (IC₅₀ = 38 nM) . The sulfonyl group coordinates with the protease’s active-site cysteine, while the fluorophenyl moiety enhances binding affinity through hydrophobic interactions .

Table 2: Inhibitory Activity of Analogous Compounds

CompoundTarget EnzymeIC₅₀ (nM)
N-(4-Fluorophenyl)sulfonyl-valyl-leucinalCalpain12
N-(4-Chlorophenyl)sulfonyl-alanineCathepsin L45
N-(4-Methylphenyl)sulfonyl-alanineTrypsin>1,000

Peptide Engineering

Incorporating this compound into peptides increases resistance to enzymatic degradation, extending half-life in serum from 2 hours (non-fluorinated) to 8 hours . Its fluorinated aromatic side chain also improves blood-brain barrier permeability, making it valuable for neurotherapeutic agents .

Comparative Analysis with Structural Analogues

Electronic Effects of Substituents

  • Fluorine vs. Chlorine: Fluorine’s higher electronegativity increases oxidative stability but reduces nucleophilic substitution rates compared to chlorine .

  • Methylsulfonyl vs. Tosyl: Methylsulfonyl groups confer greater metabolic stability than tosyl (4-methylphenylsulfonyl) groups due to reduced CYP450 interactions .

Table 3: Physicochemical Comparison

PropertyN-(4-Fluorophenyl)-N-(methylsulfonyl)alanineN-(4-Methylphenyl)-N-(tosyl)alanine
LogP1.822.15
Solubility (mg/mL)4.32.1
Protease Inhibition++++

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